

Hydroxyzine Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Hydrobenzole hydrochloride*

Cat. No.: *B7729503*

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An In-Depth Guide to the Physicochemical and Pharmacological Properties of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and mechanism of action.

Core Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for hydroxyzine hydrochloride.

Identifier	Value	Source
CAS Registry Number	2192-20-3	[1] [2] [3]
InChIKey	ANOMHKZSQFYBSR- UHFFFAOYSA-N	[1] [2]

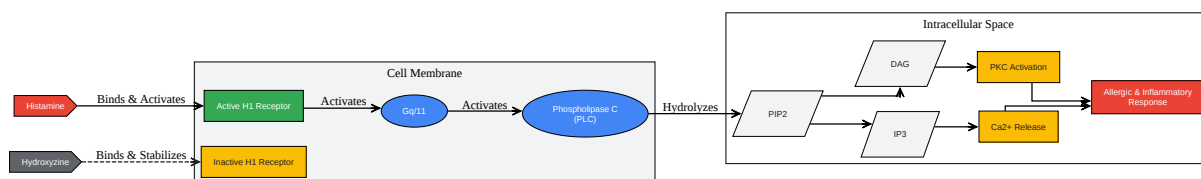
Physicochemical Data

This section presents key physicochemical data for hydroxyzine and its hydrochloride salt, crucial for experimental design and formulation development.

Property	Value	Compound
Molecular Formula	C21H29Cl3N2O2	Hydroxyzine Hydrochloride[2]
Molecular Weight	374.904 g/mol	Hydroxyzine[4]
IUPAC Name	2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride	Hydroxyzine Hydrochloride[2]

Mechanism of Action and Signaling Pathway

Hydroxyzine primarily functions as a potent inverse agonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding. The binding of histamine to the H1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including allergic and inflammatory reactions. By acting as an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, thus reducing its constitutive activity and blocking histamine-induced signaling.



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Caption: Hydroxyzine's mechanism of action on the H1 receptor signaling pathway.

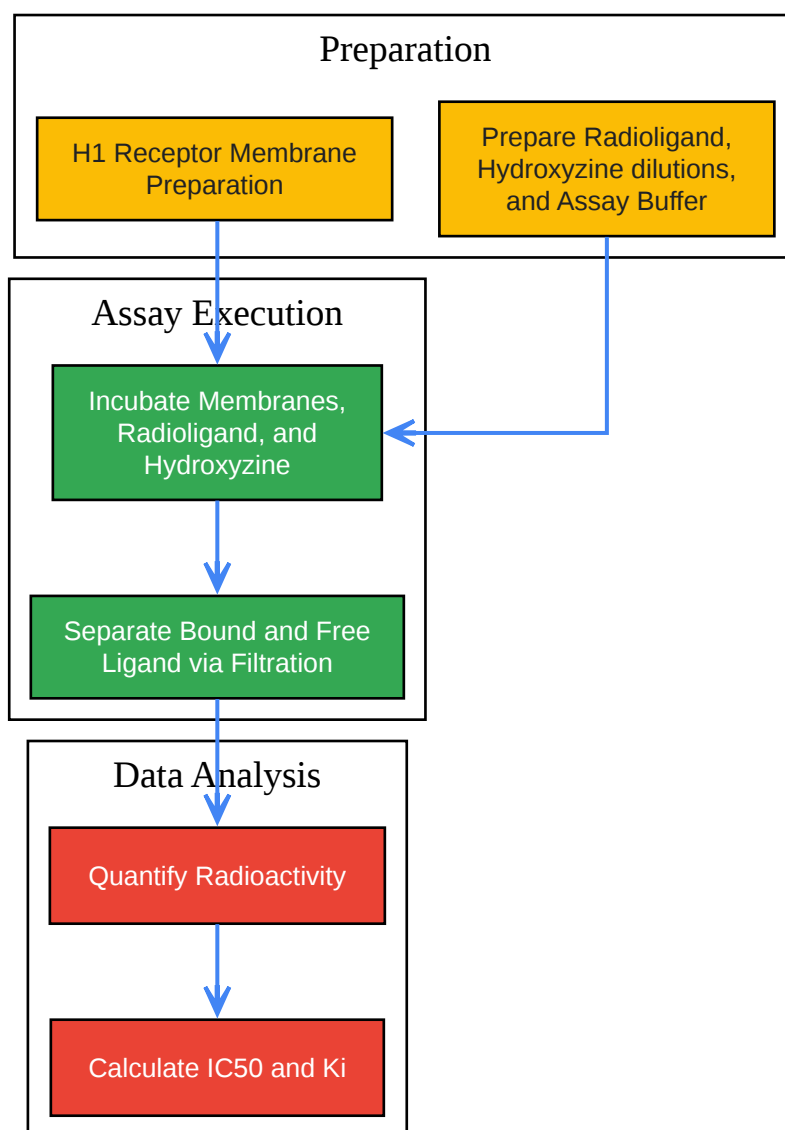
Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

A standard experimental protocol to determine the binding affinity of hydroxyzine for the histamine H1 receptor involves a competitive radioligand binding assay.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
- **Assay Buffer:** The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.
- **Radioligand:** A radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, is used as the tracer.
- **Competition Assay:** A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled hydroxyzine.
- **Incubation:** The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) is then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay.

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References

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